molecular formula C16H14FNO3 B11089345 2-(4-Fluorophenyl)-6,7-dimethoxyisoindolin-1-one CAS No. 499183-67-4

2-(4-Fluorophenyl)-6,7-dimethoxyisoindolin-1-one

Cat. No.: B11089345
CAS No.: 499183-67-4
M. Wt: 287.28 g/mol
InChI Key: HUGQCGWAJKBREY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a fluorophenyl group and two methoxy groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4-fluoroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the isoindolinone core structure.

    Reduction: The final step involves the reduction of the isoindolinone intermediate to yield 2-(4-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the isoindolinone core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
  • 2-(4-bromophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
  • 2-(4-methylphenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable candidate for further research and development.

Properties

CAS No.

499183-67-4

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-6,7-dimethoxy-3H-isoindol-1-one

InChI

InChI=1S/C16H14FNO3/c1-20-13-8-3-10-9-18(12-6-4-11(17)5-7-12)16(19)14(10)15(13)21-2/h3-8H,9H2,1-2H3

InChI Key

HUGQCGWAJKBREY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)F)C=C1)OC

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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